molecular formula C23H22N2O3 B1163939 PB-22 N-(4-hydroxypentyl) metabolite

PB-22 N-(4-hydroxypentyl) metabolite

Cat. No.: B1163939
M. Wt: 374.4
InChI Key: USLCLHHNJHEBGL-UHFFFAOYSA-N
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Description

PB-22 N-(4-hydroxypentyl) metabolite is a primary oxidative metabolite of the synthetic cannabinoid PB-22 (quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate), a potent agonist of cannabinoid receptors CB1 and CB2. Its formation occurs via hydroxylation of the pentyl side chain at the fourth carbon, yielding the structure quinolin-8-yl 1-(4-hydroxypentyl)-1H-indole-3-carboxylate (or 1-(4-hydroxypentyl)-1H-indole-3-carboxylic acid in its carboxylated form) . This metabolite is a critical biomarker for confirming PB-22 consumption in forensic and clinical toxicology, as it persists longer in biological matrices (e.g., urine) than the parent compound .

Properties

Molecular Formula

C23H22N2O3

Molecular Weight

374.4

InChI

InChI=1S/C23H22N2O3/c1-16(26)7-6-14-25-15-19(18-10-2-3-11-20(18)25)23(27)28-21-12-4-8-17-9-5-13-24-22(17)21/h2-5,8-13,15-16,26H,6-7,14H2,1H3

InChI Key

USLCLHHNJHEBGL-UHFFFAOYSA-N

SMILES

O=C(OC1=C(N=CC=C2)C2=CC=C1)C3=CN(CCCC(O)C)C4=C3C=CC=C4

Synonyms

quinolin-8-yl 1-(4-hydroxypentyl)-1H-indole-3-carboxylate

Origin of Product

United States

Comparison with Similar Compounds

Structural and Metabolic Comparison with Similar Compounds

Table 1: Structural and Metabolic Features of PB-22 N-(4-Hydroxypentyl) vs. Analogous Metabolites
Compound Parent SC Metabolic Pathway Key Metabolites Specificity/Uniqueness
PB-22 N-(4-hydroxypentyl) PB-22 Hydroxylation at C4 of pentyl chain 3-Carboxyindole, 4-hydroxypentyl Unique to PB-22 intake (vs. 5F-PB-22)
UR-144 N-(5-hydroxypentyl) UR-144 Hydroxylation at C5 of pentyl chain 5-Hydroxypentyl, pentanoic acid Co-elutes with 4-hydroxypentyl isomers
XLR-11 N-(4-hydroxypentyl) XLR-11 Hydroxylation at C4 of pentyl chain 4-Hydroxypentyl, pentanoic acid Shares hydroxylation site with PB-22
JWH-018 N-(5-hydroxypentyl) JWH-018 Hydroxylation at C5 of pentyl chain 5-Hydroxypentyl, glucuronide conjugate Common in JWH-series SCs
5F-PB-22 N-(4-hydroxypentyl) 5F-PB-22 Defluorination + hydroxylation at C4 3-Carboxyindole, 4-hydroxypentyl Overlaps with PB-22 metabolites

Key Observations :

  • Positional Isomerism : PB-22 N-(4-hydroxypentyl) and N-(5-hydroxypentyl) are positional isomers that co-elute in standard LC methods, complicating differentiation. However, the 4-hydroxypentyl isomer is more specific to PB-22, while the 5-hydroxypentyl form is shared with UR-144 metabolites .
  • Fluorinated Analogs: 5F-PB-22 undergoes defluorination, producing metabolites overlapping with PB-22, unlike non-defluorinating analogs like FUB-PB-22 .

Analytical Challenges in Detection

Table 2: Detection Parameters for Hydroxypentyl Metabolites
Metabolite LC-MS/MS Retention Time (min) Cross-Reactivity in Immunoassays (IC50, ng/mL) Key Challenges
PB-22 N-(4-hydroxypentyl) 8.2–8.5 920 (low cross-reactivity) Co-elution with 5-hydroxypentyl isomer
UR-144 N-(4/5-hydroxypentyl) 7.9–8.1 >10,000 (negligible) Isomers indistinguishable in urine
XLR-11 N-(4-hydroxypentyl) 8.0–8.3 17.7 Requires deuterated standards for confirmation
JWH-018 N-(5-hydroxypentyl) 7.5–7.8 254.7 High glucuronidation rates reduce free analyte

Critical Notes:

  • Co-Elution Issues: PB-22’s 4- and 5-hydroxypentyl isomers cannot be baseline-separated using common C18 columns, necessitating high-resolution MS or isomer-specific derivatization .
  • Immunoassay Limitations: PB-22 metabolites exhibit low cross-reactivity in ELISA (<1% for UR-144 and XLR-11 metabolites), emphasizing the need for confirmatory LC-MS/MS .

Stability and Pharmacokinetic Behavior

  • Urinary Detection Window : PB-22 N-(4-hydroxypentyl) is detectable in urine for up to 72 hours post-exposure, longer than parent PB-22 (12–24 hours) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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PB-22 N-(4-hydroxypentyl) metabolite
Reactant of Route 2
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PB-22 N-(4-hydroxypentyl) metabolite

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